Zinc, hexyliodo-
CAS No.: 152329-33-4
Cat. No.: VC11692929
Molecular Formula: C6H13IZn
Molecular Weight: 277.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152329-33-4 |
|---|---|
| Molecular Formula | C6H13IZn |
| Molecular Weight | 277.5 g/mol |
| IUPAC Name | hexane;iodozinc(1+) |
| Standard InChI | InChI=1S/C6H13.HI.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | IOLLEUYLZRBIIU-UHFFFAOYSA-M |
| SMILES | CCCCC[CH2-].[Zn+]I |
| Canonical SMILES | CCCCC[CH2-].[Zn+]I |
Introduction
Chemical Identity and Nomenclature
Molecular and Structural Data
Hexylzinc iodide is characterized by a zinc atom centrally bonded to a hexyl group (C₆H₁₃) and an iodide ion (I⁻). The compound’s molecular formula, C₆H₁₃IZn, reflects its composition, with zinc in the +1 oxidation state. Key identifiers include:
The SMILES notation (CCCCC[CH2-].[Zn+]I) indicates a linear hexyl chain attached to a zinc-iodide moiety, while the InChI Key provides a unique identifier for chemical databases .
Synonyms and Alternate Designations
Hexylzinc iodide is referenced under multiple names in chemical literature:
These synonyms facilitate cross-referencing in databases and publications.
Structural Characteristics
2D and 3D Conformations
The compound’s 2D structure features a tetrahedral geometry around the zinc center, coordinated to the hexyl group and iodide. Computational models from PubChem depict the hexyl chain in an extended conformation, minimizing steric hindrance . The 3D conformer, derived from X-ray crystallography data of analogous organozinc compounds, suggests a slightly distorted tetrahedral arrangement due to the bulkiness of the hexyl ligand .
Spectroscopic Features
While explicit spectroscopic data for hexylzinc iodide is limited in the provided sources, inferences can be drawn from related organozinc species:
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Infrared (IR) Spectroscopy: Expected Zn–C and Zn–I stretching vibrations in the ranges 400–470 cm⁻¹ and 500–570 cm⁻¹, respectively .
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Nuclear Magnetic Resonance (NMR): Protons on the β- and γ-carbons of the hexyl group would resonate upfield (δ 0.5–1.5 ppm) due to electron donation from zinc .
Synthesis and Reactivity
Reactivity Profile
Hexylzinc iodide participates in key organic transformations:
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Nucleophilic Addition: Transfers the hexyl group to electrophilic carbonyl compounds.
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Cross-Coupling Reactions: Acts as a nucleophile in Negishi couplings with aryl halides, catalyzed by palladium complexes .
Applications in Organic Synthesis
Comparative Analysis with Related Reagents
Hexylzinc iodide offers advantages over other organometallics:
| Reagent | Stability | Reactivity | Typical Solvent |
|---|---|---|---|
| Hexylzinc iodide | Moderate | Tunable | THF |
| Hexylmagnesium bromide | Low | High | Diethyl ether |
| Hexyllithium | Very low | Extreme | Hexane |
Its moderate reactivity allows selective alkylation without side reactions, making it preferable for sensitive substrates .
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